N-Butyl-N-(phenylsulfonyl)benzenesulfonamide
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Overview
Description
N-Butyl-N-(phenylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C16H19NO4S2. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of butylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives .
Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer properties. They are studied for their ability to inhibit the growth of cancer cells and bacteria .
Industry: this compound is used as a plasticizer in the polymer industry, particularly in the production of nylon and other polyamide resins .
Mechanism of Action
The mechanism of action of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
N-Butylbenzenesulfonamide: Similar in structure but lacks the phenylsulfonyl group.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of the butyl group.
Dibenzylsulfonamide: Contains benzyl groups instead of butyl and phenylsulfonyl groups.
Uniqueness: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both butyl and phenylsulfonyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound in various applications, from organic synthesis to industrial uses .
Properties
CAS No. |
54563-71-2 |
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Molecular Formula |
C16H19NO4S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-butylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
MISGONGZKDJPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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